Flecainide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Flecainide exerts its effect by inhibiting voltage-gated sodium channels (Nav1.5) in the cardiac muscle cells. These channels play a crucial role in the initiation and propagation of electrical impulses within the heart. By blocking sodium channels, flecainide reduces the rate of sodium influx during the action potential, thereby slowing down electrical conduction and decreasing the heart rate. This mechanism is particularly beneficial in conditions where rapid or irregular heartbeats are present [].

Therapeutic Applications

Scientific research supports the use of flecainide in managing various cardiac arrhythmias:

Supraventricular Tachycardias

Flecainide is a well-established treatment for paroxysmal supraventricular tachycardias (PSVTs), including atrioventricular nodal reentrant tachycardia (AVNRT) and atrial fibrillation (AF). Studies have demonstrated its efficacy in converting these arrhythmias back to a normal sinus rhythm and preventing their recurrence [, ].

Ventricular Arrhythmias

Research suggests flecainide can be beneficial in specific types of ventricular arrhythmias, particularly catecholaminergic polymorphic ventricular tachycardia (CPVT) []. In patients with CPVT who do not respond to conventional therapy, flecainide has shown promise in reducing or even reversing arrhythmic episodes.

Important Note

It is crucial to remember that flecainide is not recommended for all patients with structural heart disease due to a potential proarrhythmic effect, where it can worsen arrhythmias.

Ongoing Research

While flecainide has established applications in arrhythmia management, scientific research continues to explore its potential benefits and limitations. Some ongoing areas of investigation include:

Optimizing treatment strategies

Research is ongoing to determine the most effective dosing regimens and identify patient-specific factors that may influence the response to flecainide therapy.

Combination therapy

Studies are exploring the potential benefits of combining flecainide with other antiarrhythmic medications or ablation procedures to achieve better control of complex arrhythmias.

Safety profiles in specific populations

Further research is needed to understand the safety and efficacy of flecainide in specific patient groups, such as children and pregnant women.

Flecainide is a class Ic antiarrhythmic agent primarily used to treat life-threatening cardiac arrhythmias, such as paroxysmal supraventricular tachycardia and atrial fibrillation. It works by blocking sodium channels in cardiac cells, which prolongs depolarization and increases the refractory period of the heart, thereby stabilizing the heartbeat. Flecainide was approved by the Food and Drug Administration in 1984 and is marketed under various brand names, including Tambocor .

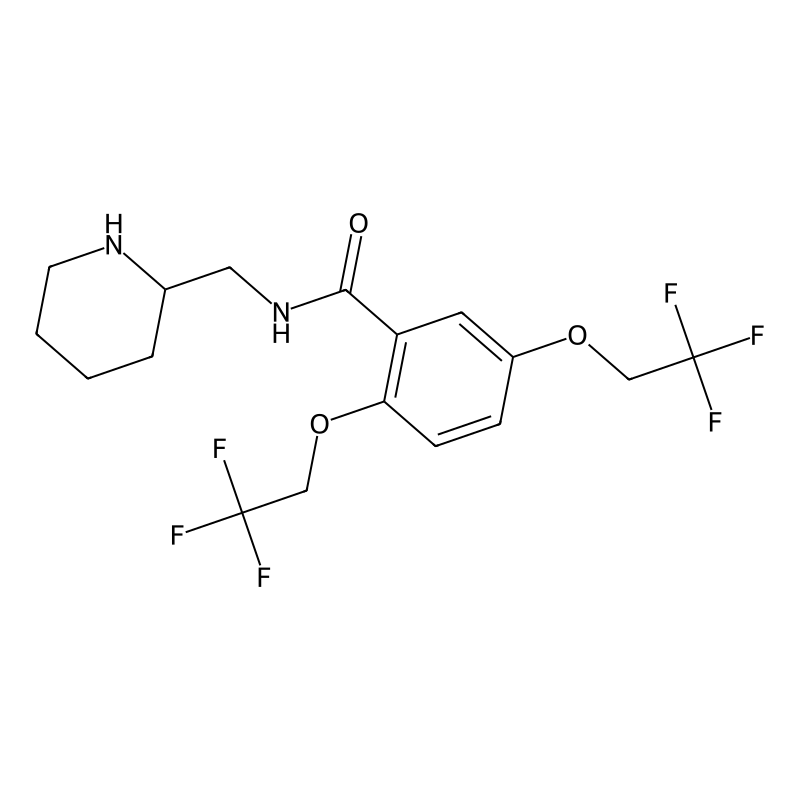

The chemical structure of flecainide is represented by the formula , and it has a molecular weight of approximately 414.34 g/mol. Its unique structure includes a piperidine moiety and two trifluoroethoxy groups, contributing to its pharmacological properties .

Flecainide acts by selectively blocking voltage-gated sodium channels in the heart []. These channels are responsible for the rapid influx of sodium ions during the action potential, which triggers heart muscle contraction. By blocking these channels, flecainide slows down the conduction of electrical impulses in the heart, thereby controlling abnormal heart rhythms [].

The amide groups in flecainide's structure are believed to be crucial for its interaction with the specific binding site on sodium channels.

Flecainide can cause side effects, including dizziness, lightheadedness, visual disturbances, and proarrhythmic effects (worsening arrhythmias) []. It is crucial to be aware of potential drug interactions, as flecainide can interact with various other medications [].

Toxicity

The median lethal dose (LD50) of flecainide in rats is 192 mg/kg []. However, this data is for informational purposes only, and overdose in humans can occur at much lower doses.

Flammability

Flecainide is not flammable [].

Reactivity

Flecainide can degrade in the presence of light and heat [].

- Synthesis: The synthesis of flecainide involves several steps, including:

- Metabolism: Flecainide is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2D6 and CYP1A2) into several metabolites, including meta-O-dealkylated flecainide, which retains some pharmacological activity .

Flecainide's primary mechanism of action involves the inhibition of sodium channels (Nav1.5) in cardiac tissues. This action reduces excitability and conduction velocity in the heart, particularly affecting the His-Purkinje system and ventricular myocardium. Additionally, flecainide inhibits potassium ion channels and ryanodine receptors, which further modulates calcium release from the sarcoplasmic reticulum .

Pharmacodynamics- Prolongation of Action Potential: Flecainide prolongs depolarization and increases refractory periods in both atrial and ventricular muscle fibers.

- Use-Dependence: The drug's effects intensify with increased heart rates, making it particularly effective for tachyarrhythmias .

The synthesis of flecainide can be summarized as follows:

- Starting Materials: The process begins with trifluoroethoxybenzene derivatives.

- Key Steps:

This multi-step synthesis is complex due to the need for specific reagents and conditions that ensure high yields while minimizing byproducts.

Flecainide is primarily used in clinical settings for:

- Atrial Fibrillation: It helps restore normal sinus rhythm in patients without structural heart disease.

- Paroxysmal Supraventricular Tachycardia: Effective in controlling episodes of rapid heartbeats originating above the ventricles.

- Ventricular Tachycardia: Used in certain cases of sustained ventricular tachycardia .

Flecainide interacts with various pharmaceuticals due to its metabolism through the cytochrome P450 system. Notable interactions include:

- Increased Effects: Co-administration with other myocardial depressants can enhance cardiac effects.

- Altered Metabolism: Flecainide may inhibit or alter the elimination of drugs metabolized by CYP2D6 or CYP1A2 .

- Monitoring Required: Patients on flecainide should be closely monitored for potential drug interactions that could lead to adverse effects.

Flecainide shares similarities with other antiarrhythmic agents but possesses unique characteristics that distinguish it from them.

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Propafenone | Class Ic | Sodium channel blocker | Also has beta-blocking activity |

| Sotalol | Class III | Potassium channel blocker | Prolongs QT interval |

| Amiodarone | Class III | Blocks sodium, potassium, and calcium channels | Long half-life; multiple mechanisms |

| Quinidine | Class Ia | Sodium channel blocker | Also has antimalarial properties |

Uniqueness of Flecainide

Flecainide's specificity for sodium channels and its use-dependence make it particularly effective for treating certain types of tachyarrhythmias without significantly affecting repolarization phases compared to other agents like sotalol or amiodarone .

Flecainide demonstrates state-dependent inhibition of the cardiac voltage-gated sodium channel Nav1.5, with markedly different binding affinities depending on the conformational state of the channel [1]. The drug exhibits a complex kinetic profile characterized by preferential binding to open channels and minimal interaction with resting or inactivated states.

The resting state inhibition of Nav1.5 channels by flecainide is characterized by low affinity, with an IC50 value of 345 μM when applied during brief depolarizations from negative holding potentials [1]. This weak tonic block indicates that flecainide has minimal interaction with closed channels under physiological resting conditions. The binding kinetics at the resting state suggest that channel opening is a prerequisite for high-affinity drug interaction.

In contrast, the open state demonstrates significantly enhanced binding affinity, with an IC50 of 11 μM determined using non-inactivating mutants of Nav1.5 [1]. This 31-fold increase in potency compared to the resting state indicates that flecainide preferentially targets the open conformation of the channel. The open-channel block exhibits kinetics consistent with a pore-blocking mechanism, where flecainide enters the channel pore through the cytoplasmic pathway during channel activation [1].

Use-dependent inhibition represents a critical aspect of flecainide's mechanism, with the IC50 decreasing to 7.4 μM during repetitive stimulation [1]. This frequency-dependent enhancement of block develops progressively over the voltage range where Nav1.5 channels activate, demonstrating that repetitive channel opening facilitates drug binding. The use-dependent block is voltage-sensitive and shows strong dependence on depolarization frequency, consistent with the requirement for channel opening to allow drug access to its binding site.

The kinetic parameters for flecainide binding to open Nav1.5 channels reveal an on-rate constant of 14.9 μM⁻¹s⁻¹ and an off-rate constant of 12.2 s⁻¹ [2]. These values indicate rapid association with the open channel followed by moderate dissociation rates. The calculated dissociation constant (KD) of 0.82 μM falls within the therapeutic plasma concentration range, supporting the clinical relevance of open-channel block [2].

| Channel State | IC50 (μM) | Binding Affinity | Kinetic Type | Time Constant | References |

|---|---|---|---|---|---|

| Resting | 345 | Low | Tonic block | Not specified | Ramos & O'Leary 2004 [1] |

| Open | 11 | High | Pore blocking | Fast kinetics | Ramos & O'Leary 2004 [1] |

| Inactivated | Low affinity | Limited | Minimal binding | 7.9 s at -50 mV | Ramos & O'Leary 2004 [1] |

| Use-dependent | 7.4 | Enhanced | Frequency-dependent | Progressive | Ramos & O'Leary 2004 [1] |

State-Dependent Binding to Cardiac Ion Channels

The state-dependent binding characteristics of flecainide to cardiac ion channels reveal a complex interaction pattern that underlies its antiarrhythmic efficacy. Unlike traditional local anesthetics that preferentially bind to inactivated channels, flecainide demonstrates a unique requirement for channel opening to achieve high-affinity binding [3].

Channel opening is necessary but not sufficient for flecainide's use-dependent block of Nav1.5 channels [3]. The drug requires channels to transition through the open state to gain access to its binding site, but the stabilization of the drug-channel complex depends on subsequent conformational changes. This mechanism differs from lidocaine, which can bind directly to inactivated channels without prior channel opening [4].

The voltage dependence of flecainide inhibition demonstrates progressive enhancement of block over the voltage range where Nav1.5 channels activate, typically from -80 mV to -10 mV [1]. This voltage sensitivity reflects the drug's dependence on channel opening rather than direct binding to voltage-dependent conformational states. Sustained depolarizations that stabilize channels in inactivated states fail to promote significant flecainide inhibition, confirming that inactivated state binding is not a major contributor to the drug's effect [1].

Recovery from flecainide block exhibits slow kinetics with a time constant of 81 ± 3 seconds at hyperpolarized voltages [1]. This slow recovery is attributed to state-dependent trapping of the drug within the channel pore when channels close or inactivate. The I1756C mutation in the D4S6 segment, which creates an alternative diffusion pathway, accelerates recovery to 12.6 ± 0.4 seconds, providing evidence for physical trapping of flecainide within the pore [1].

The binding mechanism involves flecainide entering the channel through the aqueous pathway of open channels and binding to a site within the inner pore region [4]. The predominantly ionized form of flecainide at physiological pH (>99% charged) restricts its access to the binding site, making channel opening essential for drug entry. This charge-dependent access explains why neutral flecainide derivatives can bind to inactivated channels without requiring prior channel opening [4].

| Parameter | Value | Condition | Significance |

|---|---|---|---|

| Resting State IC50 | 345 μM | Brief depolarization | Low affinity |

| Open State IC50 | 11 μM | Non-inactivating mutant | High affinity |

| Inactivated State IC50 | Minimal binding | Sustained depolarization | Poor binding |

| Use-dependent IC50 | 7.4 μM | Repetitive stimulation | Frequency-dependent |

| Recovery Time Constant | 81 ± 3 s | Hyperpolarized recovery | Slow recovery |

| On-rate Constant | 14.9 μM⁻¹s⁻¹ | Open channel binding | Rapid association |

| Off-rate Constant | 12.2 s⁻¹ | Open channel unbinding | Moderate dissociation |

Ryanodine Receptor 2 (RyR2) Interaction Dynamics

Flecainide's interaction with the cardiac ryanodine receptor 2 (RyR2) represents a complex molecular mechanism involving multiple binding sites and distinct functional effects. Unlike its single binding site on Nav1.5 channels, flecainide may bind to at least four separate inhibitory sites on RyR2 and one activation site [5].

The primary mechanism of RyR2 inhibition by flecainide involves open-state block with preferential interaction when channels are in the open conformation [6]. The IC50 for open-state block is approximately 13 μM, which is significantly lower than the IC50 for closed-state block at approximately 3000 μM [7]. This 230-fold difference in affinity demonstrates that flecainide's therapeutic effects on RyR2 primarily occur through open-channel block rather than closed-channel interaction.

A critical aspect of flecainide's RyR2 interaction involves the blocking of countercurrent flow from the cytoplasm to the sarcoplasmic reticulum lumen, rather than the physiological calcium efflux direction [8]. This countercurrent block occurs with an IC50 of approximately 13 μM, similar to the open-state block, and represents a charge-compensating mechanism during calcium release [8]. The drug effectively blocks monovalent cation flow in the cytoplasm-to-lumen direction while having minimal effect on calcium flow in the lumen-to-cytoplasm direction.

The voltage dependence of flecainide's RyR2 inhibition reveals that IC50 values become progressively lower as bilayer voltage becomes more positive in the direction that would increase cation current flow from cytoplasm to lumen [9]. Conversely, IC50 values increase 1000-fold to millimolar levels at negative bilayer potentials that would result in current flow from lumen to cytoplasm [9]. This voltage-dependent binding pattern supports the countercurrent block mechanism as a primary mode of RyR2 inhibition.

Multiple binding sites on RyR2 have been identified for flecainide, including voltage-dependent sites in the channel pore and voltage-independent sites at peripheral locations [10]. None of these binding sites have been specifically located in the linear RyR2 sequence or high-resolution structure, indicating that the molecular determinants of flecainide binding remain to be fully characterized [10]. The existence of multiple binding sites suggests that flecainide's effects on RyR2 may involve complex allosteric mechanisms in addition to direct pore block.

The clinical relevance of RyR2 inhibition by flecainide is demonstrated in the treatment of catecholaminergic polymorphic ventricular tachycardia (CPVT), where the drug effectively reduces spontaneous calcium release from the sarcoplasmic reticulum [6]. The higher activity of RyR2 channels in CPVT models correlates with increased potency of flecainide, suggesting that the drug's effectiveness depends on the baseline channel activity state.

| Interaction Type | IC50/Effect | Current Direction | Mechanism | Clinical Relevance |

|---|---|---|---|---|

| Open State Block | ~13 μM | Cytoplasm → SR lumen | Pore blocking | High |

| Countercurrent Block | ~13 μM | Cytoplasm → SR lumen | Charge compensation | High |

| Closed State Block | ~3000 μM | SR lumen → Cytoplasm | Poor affinity | Low |

| Activation | Variable | Both directions | Channel activation | Variable |

| Inhibition Sites | Multiple sites | Voltage-dependent | Multiple binding sites | CPVT treatment |

Potassium Channel (hERG) Cross-Reactivity Profiling

Flecainide demonstrates significant cross-reactivity with the human ether-à-go-go-related gene (hERG) potassium channel, inhibiting the channel at clinically relevant concentrations with an IC50 of 1.49 μM [11]. This cross-reactivity contributes to the drug's proarrhythmic potential and its effects on cardiac repolarization.

The mechanism of hERG inhibition by flecainide involves gated state-dependent block, where the drug accesses the channel from the cell interior following channel activation [11]. The charged form of flecainide (>99% at physiological pH) is responsible for channel block, similar to its interaction with Nav1.5 channels. The drug binds low in the inner cavity of the channel, with specific molecular determinants identified through mutagenesis studies.

Critical binding determinants for flecainide interaction with hERG channels include the F656 residue in the S6 helix, which shows the most significant impact on drug binding [11]. The F656A mutation results in a 142-fold increase in IC50 compared to wild-type channels, indicating that this aromatic residue is essential for high-affinity binding. Molecular docking studies suggest that flecainide forms π-π stacking interactions with F656 and other aromatic residues in the inner cavity [11].

The pore helix region also contributes to flecainide binding, with the V625A mutation showing a 27-fold increase in IC50 [11]. However, docking simulations suggest that this effect is allosteric rather than direct, as flecainide binding sites are positioned too low in the pore to interact directly with V625. Other pore helix residues (T623A, S624A) show more modest effects with less than 10-fold changes in IC50.

Channel inactivation significantly influences flecainide's interaction with hERG channels, as evidenced by the reduced potency observed in inactivation-deficient mutants [11]. The N588K and S631A mutations, which impair channel inactivation, exhibit IC50 values of 6.50 μM and 7.49 μM respectively, representing 4-5 fold increases compared to wild-type channels. This inactivation dependence suggests that flecainide binding is stabilized by the inactivated state conformation.

The voltage dependence of flecainide's hERG block does not significantly alter the voltage dependence of channel inactivation, but the drug slightly increases the time constant of inactivation [11]. Recovery from flecainide block is slower at more depolarized potentials, with half-times of recovery of 1.42 ± 0.20 seconds at 0 mV and 2.19 ± 0.24 seconds at +40 mV, indicating tighter binding to inactivated channels.

Flecainide's interaction with hERG channels differs from its effects on other potassium channels, demonstrating selectivity for specific channel subtypes [12]. The drug does not significantly affect Kir2.2 or Kir2.3 channels, and its effects on Kir2.1 channels involve a different mechanism related to polyamine blockade rather than direct pore block. This selectivity profile contributes to the drug's specific electrophysiological effects and therapeutic window.

| Parameter | Value (μM) | Fold Change | Binding Site | Mechanism |

|---|---|---|---|---|

| IC50 (Wild-type) | 1.49 | 1.0 | Inner cavity | Gated state block |

| IC50 (N588K mutant) | 6.50 | 4.4 | Inactivation-deficient | Reduced inactivation |

| IC50 (S631A mutant) | 7.49 | 5.0 | Inactivation-deficient | Reduced inactivation |

| IC50 (V625A mutant) | 40.3 | 27.0 | Pore helix | Allosteric effect |

| IC50 (F656A mutant) | 211.6 | 142.0 | S6 helix | Direct binding |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.78 (LogP)

4.6

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Flecainide is a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold. (NCI04)

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BC - Antiarrhythmics, class ic

C01BC04 - Flecainide

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 86% of a single oral dose is eliminated in the urine, with 42% as unchanged flecainide and 14% as meta-O-dealkylated flecainide, a similar amount of the meta-O-dealkylated lactam of flecainide, approximately 3% as an unidentified acid metabolite, and <1% as 2 other unknown metabolites. 5% is eliminated in the feces.

The average volume of distribution in 8 male subjects is 5.0-13.4L/kg.

The average clearance of intravenous flecainide is 4.6-12.1mL/min/kg in 8 male subjects. For oral flecainide, the clearance was 4-20mL/min/kg.

Metabolism Metabolites

Hepatic. Flecainide does not undergo any consequential presystemic biotransformation. The two major urinary metabolites are meta-O-dealkylated flecainide (active, but about one-fifth as potent) and the meta-O-dealkylated lactam of flecainide (non-active metabolite). The absoprtion is nearly complete following oral administration. Hepatic. Flecainide does not undergo any consequential presystemic biotransformation. The two major urinary metabolites are meta-O-dealkylated flecainide (active, but about one-fifth as potent) and the meta-O-dealkylated lactam of flecainide (non-active metabolite). Route of Elimination: In healthy subjects, about 30% of a single oral dose (range, 10 to 50%) is excreted in urine as unchanged drug. Several minor metabolites (3% of the dose or less) are also found in urine; only 5% of an oral dose is excreted in feces. In patients, free (unconjugated) plasma levels of the two major metabolites are very low (less than 0.05 ug/mL). Half Life: 20 hours (range 12-27 hours)

Wikipedia

VM_(nerve_agent)

Biological Half Life

Use Classification

Dates

2: Tamargo J, Le Heuzey JY, Mabo P. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Eur J Clin Pharmacol. 2015 May;71(5):549-67. doi: 10.1007/s00228-015-1832-0. Epub 2015 Apr 15. Review. PubMed PMID: 25870032; PubMed Central PMCID: PMC4412688.

3: Andrikopoulos GK, Pastromas S, Tzeis S. Flecainide: Current status and perspectives in arrhythmia management. World J Cardiol. 2015 Feb 26;7(2):76-85. doi: 10.4330/wjc.v7.i2.76. Review. PubMed PMID: 25717355; PubMed Central PMCID: PMC4325304.

4: Apostolakis S, Oeff M, Tebbe U, Fabritz L, Breithardt G, Kirchhof P. Flecainide acetate for the treatment of atrial and ventricular arrhythmias. Expert Opin Pharmacother. 2013 Feb;14(3):347-57. doi: 10.1517/14656566.2013.759212. Epub 2013 Jan 7. Review. PubMed PMID: 23294160.

5: Tamargo J, Capucci A, Mabo P. Safety of flecainide. Drug Saf. 2012 Apr 1;35(4):273-89. doi: 10.2165/11599950-000000000-00000. Review. PubMed PMID: 22435343.

6: Liu N, Napolitano C, Venetucci LA, Priori SG. Flecainide and antiarrhythmic effects in a mouse model of catecholaminergic polymorphic ventricular tachycardia. Trends Cardiovasc Med. 2012 Feb;22(2):35-9. doi: 10.1016/j.tcm.2012.06.008. Epub 2012 Aug 4. Review. PubMed PMID: 22867967.

7: Pott C, Dechering DG, Reinke F, Muszynski A, Zellerhoff S, Bittner A, Köbe J, Wasmer K, Schulze-Bahr E, Mönnig G, Kotthoff S, Eckardt L. Successful treatment of catecholaminergic polymorphic ventricular tachycardia with flecainide: a case report and review of the current literature. Europace. 2011 Jun;13(6):897-901. doi: 10.1093/europace/euq517. Epub 2011 Feb 2. Review. PubMed PMID: 21292648.

8: Aliot E, Capucci A, Crijns HJ, Goette A, Tamargo J. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace. 2011 Feb;13(2):161-73. doi: 10.1093/europace/euq382. Epub 2010 Dec 7. Review. PubMed PMID: 21138930; PubMed Central PMCID: PMC3024037.

9: Camm AJ, Savelieva I. Some patients with paroxysmal atrial fibrillation should carry flecainide or propafenone to self treat. BMJ. 2007 Mar 24;334(7594):637. Review. PubMed PMID: 17379911; PubMed Central PMCID: PMC1832060.

10: Argall J, Crawford I. Best evidence topic report. Amiodarone or flecainide for cardioversion in acute onset atrial fibrillation. Emerg Med J. 2004 Mar;21(2):199. Review. PubMed PMID: 14988348; PubMed Central PMCID: PMC1726303.

11: Robain A, Perchet H, Fuhrman C. Flecainide-associated pneumonitis with acute respiratory failure in a patient with the LEOPARD syndrome. Acta Cardiol. 2000 Feb;55(1):45-7. Review. PubMed PMID: 10707759.

12: Bordier P, Garrigue S, Clémenty J. [Flecainide acetate]. Ann Cardiol Angeiol (Paris). 1996 May;45(5):263-79. Review. French. PubMed PMID: 8763646.

13: Paperini L, Davini A, Lattanzi F, Topi A, Reisenhofer B, Squarcini G, Paci A, Topi PL. [Propafenone and flecainide in the therapy of ventricular arrhythmias]. Minerva Cardioangiol. 1995 Oct;43(10):449-57. Review. Italian. PubMed PMID: 8819814.

14: Randazzo DN, Schweitzer P, Stein E, Banas JS Jr, Winters SL. Flecainide induced atrial tachycardia with 1:1 ventricular conduction during exercise testing. Pacing Clin Electrophysiol. 1994 Sep;17(9):1509-14. Review. PubMed PMID: 7991422.

15: Malik R, Ellenbogen KA, Stambler BS, Wood MA. Flecainide: its value and danger. Heart Dis Stroke. 1994 Mar-Apr;3(2):85-9. Review. PubMed PMID: 8199770.

16: Perry JC, Garson A Jr. Flecainide acetate for treatment of tachyarrhythmias in children: review of world literature on efficacy, safety, and dosing. Am Heart J. 1992 Dec;124(6):1614-21. Review. PubMed PMID: 1462922.

17: Schneeweiss A. New antiarrhythmic drugs. II. Flecainide. Pediatr Cardiol. 1990 Jul;11(3):143-6. Review. PubMed PMID: 2118629.

18: Puech P, Gagnol JP. Class IC drugs: propafenone and flecainide. Cardiovasc Drugs Ther. 1990 Jun;4 Suppl 3:549-53. Review. PubMed PMID: 2125832.

19: Mehta D, Camm AJ, Ward DE. Clinical electrophysiologic effects of flecainide acetate. Cardiovasc Drugs Ther. 1988 Mar;1(6):599-603. Review. PubMed PMID: 3155304.

20: Kreeger RW, Hammill SC. New antiarrhythmic drugs: tocainide, mexiletine, flecainide, encainide, and amiodarone. Mayo Clin Proc. 1987 Nov;62(11):1033-50. Review. PubMed PMID: 3118116.